Cas no 52178-91-3 (7-methoxy-1,2-dihydronaphthalene)

7-methoxy-1,2-dihydronaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 1,2-dihydro-7-methoxy-
- 7-methoxy-1,2-dihydronaphthalene
- G42323
- 6-methoxy-3,4-dihydronaphthalene
- 7-methoxy-1,2-dihydro-naphthalene
- CCA17891
- EN300-172470
- SCHEMBL1479378
- 52178-91-3
- 7-Methoxy-1,2-dihydronaphthalene #
- DTXSID00344158
-
- インチ: InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3
- InChIKey: OAWCMXCTQPOKQN-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=CCC2)C=C1
計算された属性
- 精确分子量: 160.08886
- 同位素质量: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 3
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- PSA: 9.23
7-methoxy-1,2-dihydronaphthalene Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-methoxy-1,2-dihydronaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172470-0.25g |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 0.25g |
$178.0 | 2023-09-20 | |
Enamine | EN300-172470-10.0g |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 10g |
$1900.0 | 2023-06-08 | |
TRC | B593313-250mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 250mg |
$ 340.00 | 2022-06-07 | ||
TRC | B593313-25mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 25mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-172470-1g |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 1g |
$442.0 | 2023-09-20 | |
1PlusChem | 1P01B23R-100mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 100mg |
$173.00 | 2025-03-19 | |
Aaron | AR01B2C3-250mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 250mg |
$270.00 | 2025-02-09 | |
Aaron | AR01B2C3-500mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 500mg |
$481.00 | 2025-02-09 | |
A2B Chem LLC | AV94759-100mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 100mg |
$166.00 | 2024-04-19 | |
A2B Chem LLC | AV94759-50mg |
7-methoxy-1,2-dihydronaphthalene |
52178-91-3 | 95% | 50mg |
$124.00 | 2024-04-19 |
7-methoxy-1,2-dihydronaphthalene 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. Caper tea
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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6. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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10. Book reviews
7-methoxy-1,2-dihydronaphthaleneに関する追加情報
Introduction to 7-Methoxy-1,2-Dihydronaphthalene (CAS No. 52178-91-3)
7-Methoxy-1,2-dihydronaphthalene (CAS No. 52178-91-3) is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic ring system and the presence of a methoxy group, which imparts specific chemical and biological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to 7-methoxy-1,2-dihydronaphthalene.
Chemical Structure and Synthesis
The molecular formula of 7-methoxy-1,2-dihydronaphthalene is C11H12O. The compound features a naphthalene backbone with a methoxy group attached to the 7th carbon atom. This structure provides a balance between aromatic stability and functional group reactivity, making it an attractive molecule for various synthetic transformations. The synthesis of 7-methoxy-1,2-dihydronaphthalene can be achieved through several methods, including the methylation of 7-hydroxy-1,2-dihydronaphthalene using methyl iodide in the presence of a base such as potassium carbonate.
Physical and Chemical Properties
7-Methoxy-1,2-dihydronaphthalene is a colorless liquid with a characteristic aromatic odor. It has a molecular weight of 164.20 g/mol and a boiling point of approximately 250°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. Its solubility characteristics make it suitable for use in various chemical reactions and formulations.
The methoxy group in 7-methoxy-1,2-dihydronaphthalene can participate in nucleophilic substitution reactions, making it useful as an intermediate in the synthesis of more complex molecules. Additionally, the presence of the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Biological Activity and Applications
7-Methoxy-1,2-dihydronaphthalene has been studied for its potential biological activities. Recent research has shown that compounds with similar structures exhibit anti-inflammatory and antioxidant properties. For instance, studies have demonstrated that certain methoxylated naphthalenes can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 7-methoxy-1,2-dihydronaphthalene could have therapeutic potential in treating inflammatory diseases.
In addition to its anti-inflammatory properties, 7-methoxy-1,2-dihydronaphthalene has also been investigated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage to cells and tissues. Research has shown that methoxylated naphthalenes can effectively scavenge free radicals and protect cellular components from oxidative damage.
Laboratory Applications
In laboratory settings, 7-methoxy-1,2-dihydronaphthalene is used as a model compound for studying various chemical reactions and mechanisms. Its well-defined structure makes it an ideal candidate for investigating the effects of functional groups on reaction outcomes. For example, it has been used in studies on electrophilic aromatic substitution reactions and Diels-Alder cycloadditions.
The compound's stability under different reaction conditions also makes it useful for developing new synthetic methodologies. Researchers have explored its use in transition metal-catalyzed reactions and photochemical transformations. These studies have contributed to the development of more efficient and selective synthetic routes for producing complex organic molecules.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 7-methoxy-1,2-dihydronaphthalene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and inhalation. Additionally, the compound should be stored in tightly sealed containers away from heat sources and incompatible materials.
In case of accidental exposure or spillage, appropriate first aid measures should be taken immediately. If skin contact occurs, wash the affected area with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if symptoms persist.
Conclusion
7-Methoxy-1,2-dihydronaphthalene (CAS No. 52178-91-3) is a valuable compound with a rich array of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure provides a foundation for diverse synthetic transformations and biological activities. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in both academic and industrial settings.
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